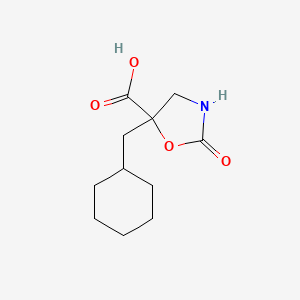

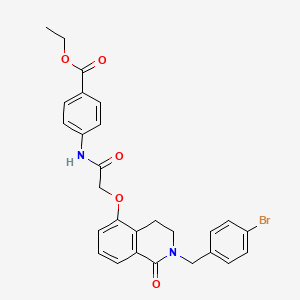

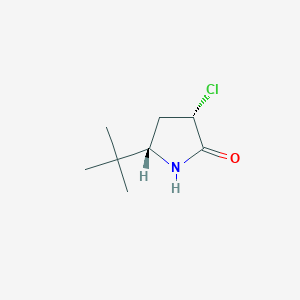

![molecular formula C21H24N2O5S B2990616 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941906-45-2](/img/structure/B2990616.png)

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It is not directly mentioned in the search results, but related compounds provide some insight. For instance, a compound with a similar structure, “4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol”, is an impurity of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. While the exact synthesis process for this specific compound is not available, related compounds like 2-oxo-1,2,3,4-tetrahydropyrimidines have been synthesized through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

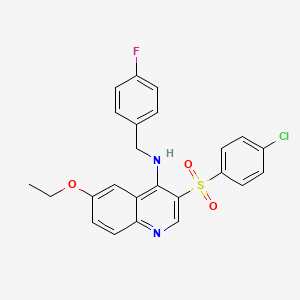

Sulfonamide compounds, including those with a 1,4-benzodioxane nucleus, have been extensively synthesized and evaluated for their biological activities. Research by Irshad et al. (2019) details the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These compounds demonstrated moderate activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) but showed promising activity against the lipoxygenase enzyme. Furthermore, some derivatives exhibited significant antimicrobial activities against selected bacterial and fungal species, highlighting their therapeutic potential (Irshad et al., 2019).

Pharmacological Profiles

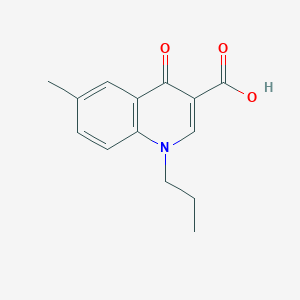

The pharmacological evaluation of sulfonamide derivatives reveals their potential as therapeutic agents. A study by Rahman et al. (2014) on quinazoline derivatives, which share structural similarities with the compound of interest, explored their diuretic, antihypertensive, and anti-diabetic activities in rat models. This research signifies the broad pharmacological applications of sulfonamide-based compounds, suggesting their utility in managing various health conditions (Rahman et al., 2014).

Wirkmechanismus

Target of Action

It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it is plausible that this compound may also interact with the same or similar targets.

Mode of Action

Given its structural similarity to Cilostazol, it may also act as an inhibitor of PDE3A . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals within cells. By inhibiting PDE3A, levels of cAMP can be increased, leading to various downstream effects.

Biochemical Pathways

Increased cAMP levels can lead to a variety of effects, including vasodilation, inhibition of platelet aggregation, and cardiac muscle contraction .

Result of Action

If it acts similarly to Cilostazol, it could have antithrombotic and vasodilatory effects . It could also potentially influence cardiac muscle contraction due to its potential impact on cAMP levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

It’s important to note that this analysis is based on the assumption that this compound may behave similarly to Cilostazol due to their structural similarities .

Eigenschaften

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-2-3-10-23-18-7-5-16(13-15(18)4-9-21(23)24)22-29(25,26)17-6-8-19-20(14-17)28-12-11-27-19/h5-8,13-14,22H,2-4,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCXDDSLHZCMNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

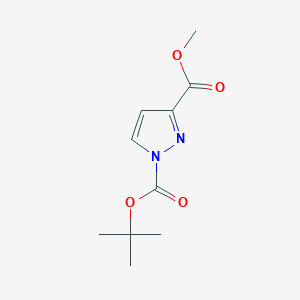

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2990533.png)

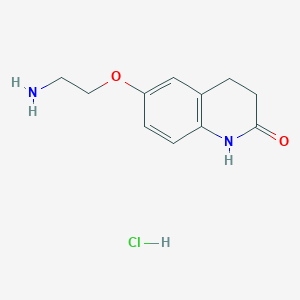

![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)

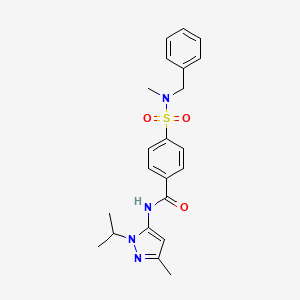

![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)